![molecular formula C24H18ClN3O4 B7688078 ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate](/img/structure/B7688078.png)
ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate
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Overview
Description
Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate varies depending on its application. In medicine, it has been shown to inhibit cell growth and induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In agriculture, it has been shown to inhibit the growth of weeds by inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. In material science, it has been shown to have high electron mobility and good film-forming properties, making it a potential material for the fabrication of OLEDs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells and inhibit cell growth. In agriculture, it has been shown to inhibit the growth of weeds. In material science, it has been shown to have high electron mobility and good film-forming properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate. In medicine, future studies could focus on its potential as a combination therapy with other anticancer agents. In agriculture, future studies could focus on its potential as a selective herbicide with low toxicity to non-target organisms. In material science, future studies could focus on its potential as a material for the fabrication of high-performance OLEDs. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its potential applications, Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate shows promise as a versatile chemical compound with potential for significant scientific breakthroughs.
Synthesis Methods
Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. The second step involves the reaction of 2-chlorobenzohydrazide with ethyl 4-bromobenzoate to form Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate.
Scientific Research Applications
Ethyl 4-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamido)benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been studied as a potential anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, it has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs) due to its high electron mobility and good film-forming properties.
properties
IUPAC Name |
ethyl 4-[[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-31-24(30)15-11-13-16(14-12-15)26-22(29)17-7-3-4-8-18(17)23-27-21(28-32-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDNWCCRWTTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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